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Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the three-dimensional structure of invertase

from the yeast Saccharomyces cerevisiae. A classical model enzyme in biochemistry, invertase

(EC 3.2.1.26; β-fructofuranosidase) catalyzes the hydrolysis of sucrose into glucose and

fructose.[1][2] Understanding its complex molecular architecture is crucial for applications

ranging from industrial food production to the development of novel antifungal agents and the

synthesis of prebiotics.[2] This guide details its unique structural features, presents key

quantitative data, and outlines the experimental protocols used for its structural determination.

Molecular Architecture and Quaternary Structure
Saccharomyces cerevisiae produces two forms of invertase from the same gene (SUC2): a

non-glycosylated intracellular form and a heavily glycosylated secreted form.[1][3] While the

protein backbones are identical, their oligomeric states and cellular locations differ.[1][3] The

intracellular enzyme is a dimer, whereas the secreted form assembles into a large, stable

octamer that becomes entrapped within the yeast cell wall.[1][3][4]

The crystal structure of recombinant Saccharomyces invertase, solved at 3.3 Å resolution,

reveals a sophisticated and unusual architecture.[1][5]

Monomer and Domain Structure: Each invertase monomer (512 residues, ~58.5 kDa) is

composed of two distinct domains, a feature characteristic of the Glycoside Hydrolase Family

32 (GH32)[1][6]:
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N-terminal Catalytic Domain: This domain adopts a 5-fold β-propeller fold, creating a central,

negatively charged cavity where the active site resides.[1]

C-terminal β-Sandwich Domain: Appended to the catalytic domain, this structure is organized

into two β-sheets.[6]

The Octameric Complex: The most striking feature of secreted invertase is its octameric

quaternary structure, best described as a tetramer of dimers.[1][5] The monomers first

associate into two distinct types of dimers. These dimers then assemble into the final flat,

square-shaped octamer with dimensions of approximately 130 × 130 × 110 Å.[1] This complex

oligomerization is mediated by a non-catalytic domain and is critical for function, as the

assembly creates steric constraints that limit the access of oligosaccharides larger than four

units to the active site, thereby defining its substrate specificity.[1][2][5]

Role of Glycosylation: The secreted form of invertase is a glycoprotein containing about 50%

carbohydrate by weight.[7] This extensive N-glycosylation is not merely decorative; it is

essential for the stability and proper oligomerization of the enzyme.[3][4] The attached

oligosaccharide chains stabilize the protein against thermal denaturation, prevent irreversible

aggregation during folding, and are necessary for the formation of higher-order oligomers like

tetramers and octamers from the core dimeric unit.[3][7]

Data Presentation: Structural and Crystallographic
Parameters
The quantitative data derived from the X-ray crystallographic analysis of Saccharomyces

cerevisiae invertase (PDB ID: 4EQV) are summarized below.
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Table 1: Crystallographic Data and

Refinement Statistics (PDB: 4EQV)

Data Collection

Method X-ray Diffraction

Resolution
3.30 Å (reported in primary paper), 3.40 Å (in

PDB entry)[1][5]

Space Group P3₁21[1]

Refinement Statistics

R-Value Work 0.221[5]

R-Value Free 0.239[5]

R-Value Observed 0.222[5]

Table 2: Structural Properties of the

Invertase Octamer (PDB: 4EQV)

Total Molecular Weight 468.69 kDa[5]

Total Atom Count 33,016[5]

Total Modeled Residues 4,072[5]

Oligomeric State Octameric[1][8]

Dimensions 130 × 130 × 110 Å[1]

The Active Site and Catalytic Mechanism
The active site of invertase is located in a central funnel-shaped cavity within the β-propeller

catalytic domain.[1] The catalytic mechanism involves the cleavage of the O-C(fructose) bond

in sucrose.[9] Affinity labeling studies combined with site-directed mutagenesis have identified

Aspartic Acid-23 (Asp-23) as a key nucleophilic residue in the active site.[10][11] The reaction

proceeds via a covalent fructosyl-enzyme intermediate, which is subsequently hydrolyzed.[1]
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Mutation of Asp-23 to asparagine results in an inactive enzyme, confirming its critical role in

catalysis.[10][11]
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Figure 1. Cellular localization and function of the two invertase forms.
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Figure 2. Standard experimental workflow for protein X-ray crystallography.
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Figure 3. General workflow for single-particle cryo-electron microscopy.

Experimental Protocols
The determination of a macromolecular structure like that of invertase is a multi-step process

requiring high-purity protein and rigorous biophysical techniques.

High-purity, homogenous protein is a prerequisite for structural studies.[12][13] The invertase

used for crystallization was recombinantly produced in E. coli to yield a non-glycosylated,

soluble protein suitable for structural analysis.[1] A general purification protocol involves the

following stages:

Cell Lysis: Yeast cells can be disrupted via autolysis using sodium bicarbonate or through

mechanical means like sonication or homogenization to release the enzyme.[14][15][16] For

recombinant expression, bacterial cells are typically lysed using high pressure or sonication.

Clarification: The crude lysate is centrifuged at high speed to pellet cell debris, and the

supernatant containing the soluble protein is collected.[14][16]

Precipitation (Optional): A fractional precipitation step, often using ammonium sulfate or cold

ethanol, can be used to concentrate the target protein and remove some contaminants.[14]

[17]

Chromatography: This is the primary purification step.

Ion-Exchange Chromatography: The clarified supernatant is passed through a column

(e.g., DEAE-Sephadex) that separates proteins based on charge.[15][17]

Gel Filtration (Size-Exclusion) Chromatography: This step separates proteins based on

size and can be used to isolate the desired oligomeric form of invertase.[17][18] It also

serves as a final "polishing" step.

Purity Analysis: Throughout the process, protein purity is assessed using SDS-PAGE, and

enzyme activity is monitored with a functional assay, such as the 3,5-dinitrosalicylic acid

(DNS) method to quantify reducing sugars.[15][16]

X-ray crystallography is the technique used to determine the atomic and molecular structure of

a crystal, in which a crystalline sample causes a beam of incident X-rays to diffract into many
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specific directions.[13]

Crystallization: The purified, concentrated protein is screened against a wide array of

conditions (precipitants, buffers, salts, additives) to find the precise conditions that induce the

formation of highly ordered, single crystals.[13] This is often done using vapor diffusion

methods (hanging or sitting drop).

Data Collection: A suitable crystal is cryo-cooled to minimize radiation damage and placed in

a high-intensity X-ray beam, typically at a synchrotron source.[19] As the crystal is rotated, a

detector records the diffraction patterns, which appear as a series of spots.[13][19]

Data Processing: The collected diffraction images are processed to determine the position

and intensity of each reflection. The data are indexed, integrated, and scaled to create a final

dataset of unique reflections and their intensities.[19]

Phasing and Structure Solution: The "phase problem" is solved to reconstruct the electron

density. For invertase, molecular replacement was used, where the known structure of a

homologous protein (an inulinase from Schwanniomyces occidentalis) served as a search

model to calculate initial phases.[1][20]

Model Building and Refinement: An initial atomic model of the protein is built into the

calculated electron density map.[21] This model is then iteratively improved through a

process of computational refinement, where the model is adjusted to better fit the

experimental data. The quality of the final model is assessed using metrics like the R-work

and R-free values.[5][19]

Cryo-EM is a powerful alternative for determining the structure of large, complex, or flexible

macromolecules that may be difficult to crystallize.[12][22]

Sample and Grid Preparation: A small volume of the purified protein solution is applied to a

specialized grid, which is then rapidly plunged into liquid ethane.[12] This process, known as

vitrification, traps the protein molecules in a thin layer of amorphous (glass-like) ice,

preserving their native structure.

Data Collection: The vitrified grid is imaged in a cryo-transmission electron microscope (cryo-

TEM) at extremely low temperatures.[22] Thousands of low-dose images are automatically
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collected, each containing projections of individual protein particles in various random

orientations.[22][23]

Image Processing: This computationally intensive stage is the core of the method.

Particle Picking: Individual particle projections are identified and boxed out from the

micrographs.[23]

2D Classification: Similar particle views are grouped and averaged to improve the signal-

to-noise ratio, yielding clear 2D class averages that represent different views of the

molecule.[22][23]

3D Reconstruction and Refinement: The 2D class averages are used to generate an initial

low-resolution 3D model. This model is then refined by iteratively comparing it back to the

individual particle images, ultimately yielding a high-resolution 3D density map of the

protein.[23]

Model Building: An atomic model of the protein is built into the final 3D density map, similar

to the final step in crystallography.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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